SQ 31844

Description

Properties

CAS No. |

115766-42-2 |

|---|---|

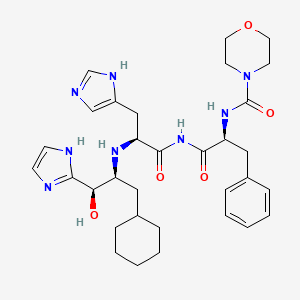

Molecular Formula |

C32H44N8O5 |

Molecular Weight |

620.7 g/mol |

IUPAC Name |

N-[(2S)-1-[[(2S)-2-[[(1R,2S)-3-cyclohexyl-1-hydroxy-1-(1H-imidazol-2-yl)propan-2-yl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-1-oxo-3-phenylpropan-2-yl]morpholine-4-carboxamide |

InChI |

InChI=1S/C32H44N8O5/c41-28(29-34-11-12-35-29)25(17-22-7-3-1-4-8-22)37-27(19-24-20-33-21-36-24)31(43)39-30(42)26(18-23-9-5-2-6-10-23)38-32(44)40-13-15-45-16-14-40/h2,5-6,9-12,20-22,25-28,37,41H,1,3-4,7-8,13-19H2,(H,33,36)(H,34,35)(H,38,44)(H,39,42,43)/t25-,26-,27-,28+/m0/s1 |

InChI Key |

JAPDNMREULWAIY-LAJGZZDBSA-N |

Isomeric SMILES |

C1CCC(CC1)C[C@@H]([C@H](C2=NC=CN2)O)N[C@@H](CC3=CN=CN3)C(=O)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)N5CCOCC5 |

Canonical SMILES |

C1CCC(CC1)CC(C(C2=NC=CN2)O)NC(CC3=CN=CN3)C(=O)NC(=O)C(CC4=CC=CC=C4)NC(=O)N5CCOCC5 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

(4-morpholinylcarbonyl)-L-phenylalanyl-N-(1-(cyclohexylmethyl)-2-hydroxy-2-(1H-imidazol-2-yl)ethyl)-L-histidinamide SQ 31844 SQ-31844 |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Chemical Identity of SQ 31844: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the chemical structure of the compound identified as SQ 31844. While detailed experimental data and specific biological pathways for this particular molecule are not extensively documented in publicly available literature, this document consolidates the known chemical information and provides a framework for potential experimental investigation based on the broader class of pyrazolone-containing compounds.

Chemical Structure and Identification

The compound designated as this compound is cataloged in chemical databases with several identifiers. Its unambiguous identification is crucial for any research endeavor.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | (4Z)-3-methyl-4-[(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)methylidene]-1H-pyrazol-5-one |

| PubChem CID | 6001017 |

| ChEMBL ID | CHEMBL1546134 |

| SMILES | CC1=NN(C(=C1)C=C2C(=O)NN=C2C)C3=CC=CC=C3 |

The core structure of this compound features a pyrazolone ring, a five-membered lactam ring containing two adjacent nitrogen atoms. This heterocyclic motif is a common scaffold in many biologically active compounds and is known to be a versatile pharmacophore. The structure is further characterized by the substitution of a methyl group and a complex methylidene bridge connecting to a second pyrazole ring, which itself is substituted with phenyl and thiophenyl groups.

Physicochemical Properties

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Weight | 334.4 g/mol |

| Molecular Formula | C18H14N4OS |

| XLogP3 | 3.3 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 5 |

| Rotatable Bond Count | 3 |

Note: These properties are computationally predicted and should be confirmed through experimental analysis.

Potential Experimental Protocols

Given the lack of specific published protocols for this compound, this section outlines a generalized experimental workflow that could be employed to characterize its biological activity. This workflow is based on standard practices for novel compound screening and characterization.

General Workflow for Biological Activity Screening

Caption: A generalized experimental workflow for screening and characterizing the biological activity of a novel compound like this compound.

Methodology for Cell Viability Assay (MTT Assay):

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., from 0.01 µM to 100 µM) and a vehicle control (DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Potential Signaling Pathway Involvement

The pyrazolone scaffold is present in several compounds known to modulate various signaling pathways. While the specific targets of this compound are unknown, based on its structural features, it could potentially interact with kinases, cyclooxygenases, or other enzymes involved in cellular signaling. The following diagram illustrates a hypothetical signaling pathway that could be investigated.

Caption: A hypothetical signaling pathway illustrating the potential mechanism of action of this compound, involving target engagement and downstream cellular effects.

Conclusion

This compound is a pyrazolone-containing compound with a defined chemical structure. While specific biological data for this molecule is sparse in the public domain, its structural motifs suggest potential for biological activity. The provided information on its chemical identity, predicted properties, and generalized experimental workflows offers a foundational guide for researchers and drug development professionals interested in exploring the therapeutic potential of this and structurally related compounds. Further investigation is warranted to elucidate its precise mechanism of action and to validate its potential as a pharmacological agent.

In-Depth Technical Guide to SQ 31844: A Potent Renin Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

SQ 31844 is a potent, novel renin inhibitor belonging to the imidazole alcohol class of compounds. It has demonstrated significant in vitro and in vivo inhibition of primate renin, a key enzyme in the renin-angiotensin-aldosterone system (RAAS), which plays a crucial role in the regulation of blood pressure and electrolyte balance. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and relevant experimental data for this compound, intended to support further research and development efforts in the field of cardiovascular disease.

Chemical Properties and Data

This compound, with the chemical name (4-morpholinylcarbonyl)-L-phenylalanyl-N-[(1S,2R) - 1 -(cyclohexylmethyl)-2-hydroxy-2-(1H-imidazol-2-yl)ethyl]-L-histidinamide, is a complex molecule designed for high-affinity binding to the active site of renin. Its fundamental chemical identifiers and properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 115766-42-2 | [1][2][3][4] |

| Molecular Formula | C₃₂H₄₄N₈O₅ | [2] |

| Molecular Weight | 620.74 g/mol | [2][4] |

Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)

This compound functions as a direct inhibitor of renin, the enzyme that catalyzes the first and rate-limiting step in the RAAS cascade. By binding to the active site of renin, this compound prevents the conversion of angiotensinogen to angiotensin I. This, in turn, blocks the subsequent production of angiotensin II, a potent vasoconstrictor and a key driver of hypertension.

The signaling pathway below illustrates the point of intervention for this compound within the RAAS.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not extensively published. However, based on the known pharmacology of similar renin inhibitors, a general workflow for evaluating its in vitro efficacy can be proposed.

In Vitro Renin Inhibition Assay (Hypothetical Workflow)

This workflow outlines the typical steps to determine the inhibitory potency of a compound like this compound against renin.

Concluding Remarks

This compound represents a significant development in the specific inhibition of primate renin. Its complex peptidic structure, featuring an imidazole alcohol moiety, is key to its potent and selective activity. While publicly available data on its physicochemical properties and detailed experimental protocols are limited, its established role as a renin inhibitor makes it a valuable tool for researchers investigating the renin-angiotensin system and developing novel antihypertensive therapies. Further studies to fully characterize its pharmacological profile are warranted.

References

Unveiling the Target: A Technical Guide to the Biological Interactions of SQ 31844

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known biological targets of SQ 31844, a potent inhibitor of squalene synthase. The information presented herein is intended to support research and development efforts in the fields of pharmacology and drug discovery. While specific quantitative data for this compound is not extensively available in the public domain, this document synthesizes information on the broader class of squalene synthase inhibitors to provide a representative understanding of its mechanism of action and biological effects.

Core Biological Target: Squalene Synthase

The primary and well-established biological target of this compound is squalene synthase (SQS) , also known as farnesyl-diphosphate farnesyltransferase 1 (FDFT1). Squalene synthase is a critical enzyme in the cholesterol biosynthesis pathway.[1][2][3] It catalyzes the first committed step in sterol biosynthesis, the head-to-head condensation of two molecules of farnesyl pyrophosphate (FPP) to form squalene.[1]

Inhibition of squalene synthase by compounds like this compound leads to a reduction in the synthesis of squalene and, consequently, a decrease in the downstream production of cholesterol. This mechanism of action makes squalene synthase inhibitors a subject of interest for the development of lipid-lowering agents.[1][2]

Quantitative Data for Squalene Synthase Inhibitors

While specific IC50 or Ki values for this compound are not readily found in published literature, the following table presents representative data for other known squalene synthase inhibitors to provide a comparative context for the potency of this class of compounds.

| Compound Name | Inhibitor Class | IC50 Value | Species/System | Reference |

| YM-53601 | Synthetic | 79 nM | Human hepatoma cells | [4] |

| YM-53601 | Synthetic | 170 nM | Hamster liver | [4] |

| MPEX211 | Bisphosphonate | 0.35 µM | Human recombinant | [5] |

| Zaragozic Acid A | Natural Product | Potent Inhibitor | Fungal | [6] |

Signaling Pathway and Mechanism of Action

The inhibition of squalene synthase by this compound directly impacts the cholesterol biosynthesis pathway, a critical metabolic process primarily occurring in the liver.

Experimental Protocols

The following provides a generalized methodology for an in vitro assay to determine the inhibitory activity of a compound like this compound on squalene synthase. This protocol is based on established methods for evaluating squalene synthase inhibitors.

In Vitro Squalene Synthase Inhibition Assay

1. Objective: To determine the 50% inhibitory concentration (IC50) of a test compound (e.g., this compound) against squalene synthase activity.

2. Materials:

-

Rat liver microsomes (as a source of squalene synthase)

-

[³H]-Farnesyl pyrophosphate (radiolabeled substrate)

-

Test compound (this compound)

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.4, containing MgCl₂, NaF, and NADPH)

-

Scintillation cocktail

-

Scintillation counter

3. Workflow Diagram:

4. Procedure:

-

Preparation: Prepare serial dilutions of the test compound in the assay buffer.

-

Reaction Mixture: In a microcentrifuge tube, combine the rat liver microsomes, the test compound at various concentrations (or vehicle control), and the assay buffer.

-

Initiation: Initiate the enzymatic reaction by adding the radiolabeled substrate, [³H]-farnesyl pyrophosphate.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes) to allow for the enzymatic conversion of FPP to squalene.

-

Termination: Stop the reaction by adding an organic solvent (e.g., a mixture of chloroform and methanol).

-

Extraction: Extract the lipid-soluble [³H]-squalene from the aqueous phase.

-

Quantification: Transfer the organic phase containing the [³H]-squalene to a scintillation vial, evaporate the solvent, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Logical Relationship of Squalene Synthase Inhibition and Cholesterol Reduction

The therapeutic rationale for inhibiting squalene synthase is based on a direct causal chain leading to reduced cholesterol levels.

References

- 1. scbt.com [scbt.com]

- 2. Discovery of DF-461, a Potent Squalene Synthase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Bisphosphonate inhibitors of squalene synthase protect cells against cholesterol‐dependent cytolysins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery, biosynthesis, and mechanism of action of the zaragozic acids: potent inhibitors of squalene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Renin Inhibitor SQ 31844: A Technical Guide to its Historical Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the historical research applications of SQ 31844, a novel and potent renin inhibitor belonging to the imidazolidinol class of compounds. This compound, with the chemical formula C32H44N8O5 and CAS number 115766-42-2, was a subject of significant interest for its potential as an antihypertensive agent. This document summarizes the key quantitative data from seminal studies, details the experimental protocols used to evaluate its efficacy, and visualizes the underlying biochemical pathways and experimental workflows.

Core Research Findings

This compound was identified as a highly potent and specific inhibitor of primate renin.[1] In vitro studies demonstrated its remarkable selectivity, with potent inhibition of primate renin but not renin from other species such as rats, pigs, or dogs.[1] In vivo studies in conscious, sodium-depleted cynomolgus monkeys revealed that this compound produced a dose-dependent inhibition of plasma renin activity (PRA).[1] Furthermore, at higher doses, it demonstrated the ability to reduce arterial blood pressure, highlighting its potential as a therapeutic agent for hypertension.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from the primary research conducted on this compound and its analog, SQ 30774.

Table 1: In Vitro Inhibitory Potency of this compound and SQ 30774 against Primate Renin

| Compound | IC50 (nM) for Human Renin |

| This compound | 0.7 |

| SQ 30774 | 2.0 |

Data sourced from DeForrest et al., 1989.

Table 2: In Vivo Efficacy of Intravenously Administered this compound and SQ 30774 in Sodium-Depleted Cynomolgus Monkeys

| Compound | Dose (µmol/kg, i.v.) | Maximum PRA Inhibition (%) | ED50 for PRA Inhibition (µmol/kg) |

| This compound | 0.001 - 1.0 | 100 | 0.004 |

| SQ 30774 | 0.001 - 1.0 | 100 | 0.009 |

Data sourced from DeForrest et al., 1989.

Table 3: Effect of Intravenous and Oral Administration of this compound on Plasma Renin Activity (PRA) and Mean Arterial Pressure (MAP) in Sodium-Depleted Cynomolgus Monkeys

| Compound | Dose and Route | Maximum PRA Inhibition (%) | Change in MAP (mmHg) |

| This compound | 10 µmol/kg, i.v. | >95 | -26 |

| This compound | 50 µmol/kg, oral | 80 | Not Statistically Significant |

| SQ 30774 | 10 µmol/kg, i.v. | >98 | -16 |

Data sourced from DeForrest et al., 1989.

Signaling Pathway and Mechanism of Action

This compound exerts its effect by directly inhibiting the enzymatic activity of renin, the first and rate-limiting step of the renin-angiotensin system (RAS). By blocking the conversion of angiotensinogen to angiotensin I, this compound effectively prevents the downstream production of angiotensin II, a potent vasoconstrictor and a key regulator of blood pressure.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the historical research of this compound.

In Vitro Renin Inhibition Assay

Objective: To determine the in vitro potency of this compound in inhibiting primate renin.

Materials:

-

Human kidney renin

-

Human plasma as a source of angiotensinogen

-

This compound (test compound)

-

Radioimmunoassay (RIA) kit for Angiotensin I

-

Incubation buffer (e.g., phosphate buffer, pH 7.4)

Procedure:

-

A reaction mixture is prepared containing human kidney renin and human plasma (angiotensinogen).

-

Various concentrations of this compound are added to the reaction mixture.

-

The mixture is incubated at 37°C for a specified period (e.g., 1 hour) to allow for the enzymatic reaction to produce Angiotensin I.

-

The reaction is stopped, typically by cooling the mixture on ice.

-

The amount of Angiotensin I generated is quantified using a standard radioimmunoassay (RIA).

-

The concentration of this compound that causes 50% inhibition of renin activity (IC50) is calculated by plotting the percentage of inhibition against the log concentration of the inhibitor.

In Vivo Studies in Conscious Cynomolgus Monkeys

Objective: To evaluate the in vivo efficacy of this compound on plasma renin activity and arterial blood pressure.

Animal Model:

-

Conscious, sodium-depleted male cynomolgus monkeys (Macaca fascicularis). Sodium depletion is induced to elevate baseline renin levels, making the effects of renin inhibitors more pronounced. This is typically achieved by a low-sodium diet and/or administration of diuretics.

General Procedure:

-

Monkeys are chronically instrumented with arterial and venous catheters for blood sampling and drug administration.

-

A baseline period is established to measure control values for mean arterial pressure (MAP) and plasma renin activity (PRA).

-

This compound is administered either intravenously (i.v.) or orally (p.o.).

-

Blood samples are collected at various time points post-administration.

-

Arterial blood pressure is continuously monitored.

Measurement of Plasma Renin Activity (PRA):

-

Blood samples are collected in chilled tubes containing EDTA.

-

Plasma is separated by centrifugation at 4°C.

-

The plasma is incubated at 37°C for a fixed period (e.g., 1-3 hours) to allow for the generation of Angiotensin I from endogenous angiotensinogen.

-

The generated Angiotensin I is quantified by radioimmunoassay (RIA).

-

PRA is expressed as the amount of Angiotensin I generated per unit of plasma per hour (e.g., ng/mL/hr).

Measurement of Mean Arterial Pressure (MAP):

-

The arterial catheter is connected to a pressure transducer.

-

The pressure signal is amplified and recorded continuously using a polygraph or a digital data acquisition system.

-

Mean arterial pressure is calculated from the systolic and diastolic pressure readings.

Experimental Workflow

The following diagram illustrates the typical workflow for the in vivo evaluation of this compound.

This guide provides a comprehensive technical overview of the historical research on this compound, offering valuable insights for researchers and professionals in the field of drug development and cardiovascular pharmacology. The provided data, protocols, and visualizations serve as a detailed resource for understanding the foundational studies of this potent renin inhibitor.

References

Potential Therapeutic Applications of SQ 31844: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

SQ 31844 is a novel, potent, and selective inhibitor of primate renin, belonging to the imidazolidinol class of compounds. Preclinical studies have demonstrated its efficacy in inhibiting the renin-angiotensin system (RAS), a critical pathway in the regulation of blood pressure and electrolyte balance. This technical guide provides a comprehensive overview of the available data on this compound, with a focus on its mechanism of action, preclinical pharmacology, and potential therapeutic applications. The information presented herein is intended to support further research and development efforts for this compound.

Introduction

The renin-angiotensin system is a well-established therapeutic target for the management of hypertension and other cardiovascular diseases. Renin, an aspartyl protease, catalyzes the first and rate-limiting step of the RAS cascade, the conversion of angiotensinogen to angiotensin I. Inhibition of renin offers a direct and potentially more complete blockade of the RAS compared to downstream interventions such as angiotensin-converting enzyme (ACE) inhibitors or angiotensin II receptor blockers (ARBs). This compound has emerged from research programs as a promising candidate for renin inhibition.

Mechanism of Action

This compound is a competitive inhibitor of the enzyme renin. Its chemical structure, which includes an imidazole ring, allows it to bind to the active site of primate renin with high affinity, thereby preventing the binding of its natural substrate, angiotensinogen. This direct inhibition of renin leads to a reduction in the production of angiotensin I and, consequently, a decrease in the levels of the potent vasoconstrictor, angiotensin II.

Signaling Pathway

Caption: Inhibition of the Renin-Angiotensin System by this compound.

Preclinical Pharmacology

The pharmacological effects of this compound have been evaluated in both in vitro and in vivo preclinical models.

In Vitro Studies

This compound has demonstrated potent and selective inhibition of primate renin. The half-maximal inhibitory concentration (IC50) values against various species' renin are summarized in the table below.

Table 1: In Vitro Renin Inhibition by this compound [1]

| Renin Source | IC50 (µmol/L) |

| Human | 0.010 |

| Monkey | 0.0082 |

| Hog | 120 |

| Rat | 190 |

These data highlight the high selectivity of this compound for primate renin over that of other species.

In Vivo Studies

The in vivo efficacy of this compound was assessed in conscious, sodium-depleted cynomolgus monkeys, a relevant preclinical model for hypertension.

Table 2: Effect of Intravenous this compound on Plasma Renin Activity (PRA) in Cynomolgus Monkeys

| Dose (µmol/kg, IV) | Inhibition of PRA |

| 0.001 - 1.0 | Dose-related |

| 1.0 | Complete |

Table 3: Effect of this compound on Mean Arterial Pressure (MAP) and PRA in Cynomolgus Monkeys

| Route | Dose (µmol/kg) | Effect on MAP | Inhibition of PRA |

| Intravenous | 10 | Significant Reduction | >80% for 2 hours |

| Oral | 50 | Not Statistically Significant | 80% |

Intravenous administration of this compound resulted in a dose-dependent inhibition of plasma renin activity (PRA).[1] A significant reduction in mean arterial pressure was observed at a dose of 10 µmol/kg.[1] Oral administration of 50 µmol/kg resulted in a substantial 80% inhibition of PRA, demonstrating oral bioavailability and activity.[1]

Potential Therapeutic Areas

Based on its mechanism of action and preclinical pharmacological profile, this compound has the potential for therapeutic application in the following areas:

-

Hypertension: As a direct renin inhibitor, this compound could be a valuable agent for the management of essential hypertension.

-

Congestive Heart Failure: By reducing the deleterious effects of excessive angiotensin II, it may offer benefits in the treatment of heart failure.

-

Diabetic Nephropathy: Inhibition of the RAS is a proven strategy to slow the progression of kidney disease in diabetic patients.

Experimental Protocols

The following are descriptions of the key experimental methodologies used in the preclinical evaluation of this compound, based on published literature.

In Vitro Renin Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against renin from different species.

Methodology:

-

Enzyme and Substrate Preparation: Renin from human, monkey, hog, and rat sources is prepared. The substrate for primate renin is an angiotensinogen-rich fraction from human plasma, while for hog and rat renins, it is an angiotensinogen-rich fraction from the plasma of nephrectomized rats.

-

Incubation: The renin incubations are performed in a buffered solution (e.g., 0.2 mol/L TES, pH 7.0) containing EDTA, sodium tetrathionate, and phenylmethylsulfonyl fluoride to inhibit other proteases.

-

Inhibitor Addition: Various concentrations of this compound are added to the incubation mixtures.

-

Reaction and Measurement: The rate of angiotensin I generation is measured, typically using a radioimmunoassay (RIA).

-

Data Analysis: The concentration of this compound that inhibits 50% of the renin activity (IC50) is calculated.

In Vivo Blood Pressure and PRA Measurement in Cynomolgus Monkeys

Objective: To evaluate the effect of this compound on mean arterial pressure (MAP) and plasma renin activity (PRA) in a primate model of hypertension.

Methodology:

-

Animal Model: Conscious, sodium-depleted cynomolgus monkeys are used. Sodium depletion is typically achieved by a low-sodium diet and/or administration of a diuretic. This model exhibits elevated PRA and is sensitive to RAS inhibitors.

-

Surgical Preparation: Animals are chronically instrumented with arterial catheters for direct measurement of blood pressure and for blood sampling.

-

Drug Administration: this compound is administered either intravenously (IV) through a catheter or orally (PO) via gavage.

-

Data Collection:

-

Mean Arterial Pressure (MAP): Continuously monitored and recorded from the arterial catheter.

-

Plasma Renin Activity (PRA): Blood samples are collected at baseline and at various time points after drug administration. PRA is determined by measuring the rate of angiotensin I generation in the plasma samples using a radioimmunoassay.

-

-

Data Analysis: Changes in MAP and PRA from baseline are calculated and compared between different dose groups and routes of administration.

Experimental Workflow

Caption: Preclinical evaluation workflow for this compound.

Conclusion

This compound is a potent and selective inhibitor of primate renin with demonstrated efficacy in a relevant preclinical model of hypertension. Its ability to directly inhibit the rate-limiting step of the renin-angiotensin system and its oral activity make it a compelling candidate for further development as a therapeutic agent for cardiovascular diseases. The data presented in this technical guide provide a solid foundation for researchers and drug development professionals to build upon in exploring the full therapeutic potential of this compound. Further studies are warranted to fully characterize its pharmacokinetic and pharmacodynamic profiles, as well as to establish its long-term safety and efficacy.

References

The Discontinued Pursuit of SQ 31844: A Technical Review of a Novel Renin Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the inactive research surrounding SQ 31844, a novel, potent, and specific primate renin inhibitor. Developed by the Squibb Institute for Medical Research in the late 1980s, this compound, an imidazole alcohol, showed initial promise in preclinical studies. However, like many renin inhibitors of its era, it ultimately did not progress to clinical use. This document consolidates the available quantitative data, details experimental protocols from published studies, and visualizes the relevant biological pathways and experimental workflows.

Quantitative Data Summary

The primary in vivo data for this compound comes from studies conducted on conscious, sodium-depleted cynomolgus monkeys. The compound's efficacy was evaluated by its ability to inhibit plasma renin activity (PRA) and consequently lower mean arterial pressure (MAP).

| Compound | Administration Route | Dose | Peak PRA Inhibition (%) | Change in MAP (mmHg) | Species | Reference |

| This compound | Oral | 50 µmol/kg | 80 | -15 (not significant) | Cynomolgus Monkey (sodium-depleted) | [1] |

| This compound | Intravenous | 0.001 - 1.0 µmol/kg | Dose-related, total inhibition at 1.0 µmol/kg | Reduction observed only at 10 µmol/kg or with infusion | Cynomolgus Monkey (sodium-depleted) | [1] |

| SQ 30774 | Oral | 50 µmol/kg | Not significant | - | Cynomolgus Monkey (sodium-depleted) | [1] |

| SQ 30774 | Intravenous | 0.001 - 1.0 µmol/kg | Dose-related, total inhibition at 1.0 µmol/kg | Reduction observed only at 10 µmol/kg or with infusion | Cynomolgus Monkey (sodium-depleted) | [1] |

Signaling Pathway: The Renin-Angiotensin System (RAS)

This compound was designed to inhibit renin, the rate-limiting enzyme in the Renin-Angiotensin System (RAS). This pathway plays a crucial role in regulating blood pressure and fluid balance. By blocking renin, this compound aimed to prevent the conversion of angiotensinogen to angiotensin I, thereby reducing the downstream production of the potent vasoconstrictor, angiotensin II.

Figure 1: Simplified signaling pathway of the Renin-Angiotensin System and the inhibitory action of this compound.

Experimental Protocols

The following methodologies are based on the 1989 publication by DeForrest et al. in the Journal of Hypertension.

In Vivo Evaluation in Conscious, Sodium-Depleted Cynomolgus Monkeys

Objective: To assess the in vivo efficacy of this compound when administered intravenously and orally.

Animal Model:

-

Species: Cynomolgus monkeys.

-

Conditioning: Sodium-depleted to stimulate the renin-angiotensin system. This was achieved by a low-sodium diet and administration of diuretics.

Intravenous Administration Protocol:

-

Conscious, chaired monkeys were used.

-

This compound was administered as a single intravenous bolus.

-

Doses ranged from 0.001 to 1.0 µmol/kg.

-

Blood samples were collected before and at various time points after administration to measure Plasma Renin Activity (PRA).

-

Mean Arterial Pressure (MAP) was continuously monitored.

Oral Administration Protocol:

-

Conscious, chaired, and sodium-depleted monkeys were used.

-

This compound was administered orally at a dose of 50 µmol/kg.

-

Blood samples for PRA determination were collected during a control period and for up to 270 minutes after administration.

-

MAP was continuously monitored.

Figure 2: Workflow for the in vivo evaluation of this compound in cynomolgus monkeys.

Discontinuation of Research: A Likely Scenario

While no official statement from Bristol-Myers Squibb (the successor to Squibb) details the specific reasons for the discontinuation of this compound's development, the broader context of renin inhibitor research in the late 1980s and early 1990s provides strong indications. The development of renin inhibitors was fraught with challenges, leading to the abandonment of many promising candidates.

Key Challenges for Early-Generation Renin Inhibitors:

-

Poor Oral Bioavailability: Many early renin inhibitors were peptide-based or peptidomimetic, leading to poor absorption from the gastrointestinal tract and rapid metabolism.[2] Although this compound showed some oral activity, it may not have been sufficient for clinical development.

-

Lack of Potency: Achieving sustained and clinically meaningful blood pressure reduction with an acceptable dosing regimen was a significant hurdle.[2]

-

High Cost of Synthesis: The complex chemical structures of these molecules often made large-scale synthesis expensive and difficult.

It is highly probable that this compound, despite its demonstrated in vitro and in vivo activity in primate models, encountered one or more of these obstacles, leading to the cessation of its research and development. The eventual success of the non-peptidic renin inhibitor, aliskiren, which was approved in 2007, highlights the significant advancements in medicinal chemistry that were required to overcome these challenges.[2]

Conclusion

This compound was a product of a significant effort to develop a new class of antihypertensive drugs by targeting the renin-angiotensin system at its origin. The available data demonstrates its potential as a potent inhibitor of primate renin. However, its research was likely discontinued due to the pervasive challenges of poor oral bioavailability and insufficient in vivo potency that plagued many renin inhibitors of its time. This technical guide serves as a consolidated resource for researchers interested in the history of renin inhibitor development and the specific case of this compound.

References

Review of literature mentioning SQ 31844

An In-Depth Technical Review of SQ 31844: A Novel Imidazole Alcohol Renin Inhibitor

Introduction

This compound is a novel, potent, and specific inhibitor of primate renin, belonging to the imidazole alcohol class of compounds. Developed in the late 1980s, it represents a significant area of research in the quest for effective antihypertensive agents that act by directly targeting the rate-limiting step of the Renin-Angiotensin-Aldosterone System (RAAS). This technical guide provides a comprehensive review of the available literature on this compound, with a focus on its quantitative data, experimental protocols, and mechanism of action for researchers, scientists, and drug development professionals.

Core Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System

This compound exerts its pharmacological effect through the direct inhibition of renin, an aspartic protease that catalyzes the conversion of angiotensinogen to angiotensin I. This is the initial and rate-limiting step in the RAAS cascade, a critical regulator of blood pressure and electrolyte balance. By blocking this step, this compound effectively reduces the production of downstream effectors, angiotensin II and aldosterone, leading to vasodilation and a decrease in sodium and water retention, ultimately lowering blood pressure.

Caption: The Renin-Angiotensin-Aldosterone System and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the primary literature on this compound.

Table 1: In Vitro Renin Inhibition[1][2]

| Renin Source | IC₅₀ (M) |

| Human Plasma | 2.8 x 10⁻⁸ |

| Primate | Potent Inhibition |

| Rat | No Inhibition |

| Hog (Pig) | No Inhibition |

| Dog | No Inhibition |

IC₅₀ represents the half-maximal inhibitory concentration.

Table 2: In Vivo Effects in Conscious, Sodium-Depleted Cynomolgus Monkeys[1][2]

| Administration Route | Dose (µmol/kg) | Plasma Renin Activity (PRA) Inhibition | Mean Arterial Pressure (MAP) Change |

| Intravenous | 0.001 - 1.0 | Dose-related | No significant change |

| Intravenous | 1.0 | Total Inhibition | No significant change |

| Intravenous | 10 | >80% for 2 hours | Significant decrease |

| Intravenous Infusion | 0.1 (per min) | >95% | Lowered from 103 ± 5 to 77 ± 2 mmHg |

| Oral | 50 | 80% | Not statistically significant |

Experimental Protocols

This section details the methodologies employed in the key experiments cited in the literature.

In Vitro Renin Inhibition Assay[1]

-

Objective: To determine the in vitro potency of this compound in inhibiting renin from various species.

-

Renin Sources:

-

Human: Plasma.

-

Primate (Monkey): Not explicitly detailed but implied to be plasma.

-

Other Species: Hog kidney renin and high-renin plasma from sodium-depleted rats and dogs.

-

-

Substrate:

-

Human and Monkey Renin: Angiotensinogen from human plasma.

-

Hog and Rat Renin: Angiotensinogen-rich fraction of plasma from nephrectomized rats.

-

Dog Renin: Endogenous angiotensinogen in high-renin dog plasma.

-

-

Incubation Conditions:

-

Buffer: 0.2 mol/l TES, pH 7.0, containing 0.10 mmol/l EDTA, 0.10 mmol/l sodium tetrathionate, and 0.04 mmol/l phenylmethylsulphonyl fluoride.

-

Temperature: 37°C.

-

Duration: 30 minutes.

-

-

Quantification of Angiotensin I: The concentration of Angiotensin I (Ang I) generated was measured by radioimmunoassay (RIA).

-

Data Analysis: The potency of this compound was determined as the IC₅₀ value, which is the interpolated concentration corresponding to 50% inhibition of renin activity.

In Vivo Studies in Cynomolgus Monkeys[1][2]

-

Objective: To evaluate the in vivo efficacy of this compound on plasma renin activity and arterial blood pressure.

-

Animal Model: Conscious, sodium-depleted cynomolgus monkeys. Sodium depletion potentiates the renin-angiotensin system, making it a suitable model for studying renin inhibitors. The exact method of sodium depletion was not detailed in the primary publication but typically involves a low-sodium diet and/or diuretic administration.

-

Drug Administration:

-

Intravenous (IV) Bolus: Administered at doses ranging from 0.001 to 10 µmol/kg.

-

Intravenous Infusion: Administered at a rate of 0.1 µmol/kg per minute for 60 minutes.

-

Oral: Administered at a dose of 50 µmol/kg.

-

-

Physiological Measurements:

-

Plasma Renin Activity (PRA): Blood samples were collected at various time points before and after inhibitor administration. PRA was determined by measuring the generation of Ang I.

-

Mean Arterial Pressure (MAP): Monitored continuously. The specific method was not detailed in the primary paper, but contemporary techniques in conscious monkeys included the use of indwelling arterial catheters connected to a pressure transducer or oscillometric methods using a cuff placed on the tail.

-

-

Experimental Workflow:

Caption: Generalized workflow for the in vivo evaluation of this compound in monkeys.

Conclusion

This compound is a potent and species-specific inhibitor of primate renin, demonstrating significant in vitro and in vivo activity. The data indicates that while it effectively inhibits plasma renin activity through both intravenous and oral administration, a significant reduction in blood pressure in the studied non-human primate model was primarily observed at higher intravenous doses. The imidazole alcohol class of compounds, represented by this compound, provided a valuable pharmacological tool for understanding the role of the renin-angiotensin system in blood pressure regulation. Further research and development in this area have since led to the introduction of orally active direct renin inhibitors for the treatment of hypertension in humans. This review provides a foundational understanding of the preclinical pharmacology of this compound for scientists and researchers in the field of cardiovascular drug discovery.

Methodological & Application

Application Notes and Protocols: Preparation of SQ 31844 Stock Solution

Introduction

This document provides a generalized protocol for the preparation of a stock solution for the compound SQ 31844. As of the date of this document, specific chemical and biological data for this compound, including its molecular weight, solubility, and mechanism of action, are not publicly available. The following protocols are therefore based on best practices for handling and preparing stock solutions of novel or poorly characterized research compounds. Researchers must perform small-scale solubility tests to determine the optimal solvent and concentration for their specific experimental needs.

Quantitative Data Summary

Due to the lack of available data for this compound, a generalized table for preparing a 10 mM stock solution is provided below. The user must substitute the placeholder Molecular Weight (MW) with the actual value from the compound's certificate of analysis.

| Parameter | Value | Notes |

| Compound Name | This compound | |

| Molecular Weight (MW) | User to provide g/mol | This value is critical for accurate molarity calculations. |

| Target Stock Concentration | 10 mM | A common starting concentration for in vitro assays. |

| Recommended Solvent | DMSO (Dimethyl Sulfoxide) | Test solubility first. Other organic solvents may be suitable. |

| Mass for 1 mL of 10 mM Stock | (MW / 100) mg | e.g., If MW is 450 g/mol , weigh 4.5 mg. |

| Mass for 5 mL of 10 mM Stock | (MW / 20) mg | e.g., If MW is 450 g/mol , weigh 22.5 mg. |

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the steps to prepare a 10 mM stock solution of this compound, assuming DMSO is a suitable solvent.

Materials:

-

This compound powder

-

Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

-

Calibrated analytical balance

-

Sterile microcentrifuge tubes or amber glass vials

-

Sterile, filter-barrier pipette tips

-

Vortex mixer

-

Sonicator (optional)

-

Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

-

Equilibrate Compound: Allow the vial containing the this compound powder to reach room temperature before opening to prevent condensation of moisture.

-

Determine Mass: Based on the molecular weight provided on the certificate of analysis and the desired final volume, calculate the mass of this compound required. For example, to prepare 1 mL of a 10 mM solution: Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * MW ( g/mol ) * (1000 mg / 1 g)

-

Weigh Compound: Carefully weigh the calculated mass of this compound in a sterile microcentrifuge tube or vial.

-

Add Solvent: Add the calculated volume of DMSO to the vial containing the compound.

-

Dissolve Compound: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. If the compound does not readily dissolve, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (to no more than 37°C) may also aid in dissolution, but should be tested for compound stability.

-

Aliquot and Store: Once the stock solution is clear and homogenous, aliquot it into smaller, single-use volumes in sterile, light-protecting tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

-

Storage: Store the aliquots at -20°C or -80°C for long-term storage, protected from light and moisture. Refer to any manufacturer's recommendations for optimal storage conditions.

Logical Workflow for Stock Solution Preparation

Caption: Workflow for preparing a chemical stock solution.

Signaling Pathway

As the biological target and mechanism of action for this compound are not publicly known, a representative diagram of a generic kinase inhibitor signaling pathway is provided below for illustrative purposes. This diagram is a placeholder and may not be relevant to the actual function of this compound.

Caption: Hypothetical signaling pathway for a kinase inhibitor.

Application Notes and Protocols for SQ 31844: Information Not Available

Despite a comprehensive search of scientific literature and chemical databases, no specific information could be found for a compound designated "SQ 31844." This identifier does not correspond to a recognized chemical entity in publicly available resources. Consequently, it is not possible to provide the requested detailed application notes, cell-based assay protocols, or associated diagrams for this substance.

The lack of information prevents the identification of the compound's biological target, mechanism of action, and expected cellular effects. This information is essential for the development of relevant and meaningful cell-based assays.

Recommendations for Researchers, Scientists, and Drug Development Professionals:

-

Verify the Compound Identifier: It is highly recommended to double-check the identifier "this compound" for accuracy. It may be an internal company code, a typographical error, or an obsolete designation. If possible, cross-reference the identifier with alternative names, chemical structures, or CAS numbers.

-

Consult Internal Documentation: If "this compound" is an internal compound, all relevant information, including its chemical structure, biological target, and any preliminary assay data, should be available in internal documentation, such as a compound library database or research reports.

-

Utilize Chemical Structure Search: If the chemical structure of this compound is known, a structure-based search in chemical databases (e.g., PubChem, ChemSpider, SciFinder) may reveal its identity, associated literature, and known biological activities. This would be the first step in identifying appropriate cell-based assays.

Once the biological target and mechanism of action of the compound are identified, a range of cell-based assays can be recommended. For example:

-

Target-Based Assays: These assays directly measure the interaction of the compound with its purified target protein (e.g., enzyme activity assays, binding assays).

-

Cell-Based Assays: These assays measure the functional consequences of the compound's activity in a cellular context. Examples include:

-

Signaling Pathway Analysis: Measuring the modulation of specific signaling pathways using reporter gene assays, Western blotting for phosphorylated proteins, or immunofluorescence.

-

Cell Viability and Proliferation Assays: Assessing the compound's effect on cell growth and survival.

-

Functional Assays: Measuring specific cellular responses, such as ion channel activity, receptor activation, or changes in second messenger levels.

-

Without the fundamental information about "this compound," any recommendation for cell-based assay protocols would be purely speculative and not based on scientific evidence. We are committed to providing accurate and actionable scientific information. Should a verifiable identifier or the chemical structure of the compound become available, we would be pleased to revisit this request and provide the detailed application notes and protocols as originally intended.

No Information Available for In Vivo Dosing of SQ 31844

Detailed application notes and protocols for in vivo dosing of the compound SQ 31844 cannot be provided as no specific information, including quantitative data, experimental protocols, or mechanism of action, is publicly available for this particular molecule.

Extensive searches for "this compound" have not yielded any specific scientific literature, pharmacokinetic data, or established in vivo experimental protocols. The search results consist of general principles and methodologies for determining in vivo dosing considerations for chemical compounds, but do not contain any data or mention of this compound itself.

Therefore, it is not possible to generate the requested detailed application notes, protocols, data tables, or visualizations for this compound. The core requirements of summarizing quantitative data, providing detailed experimental methodologies, and creating diagrams for signaling pathways and workflows cannot be met without foundational information on the compound .

Researchers, scientists, and drug development professionals seeking to work with this compound in vivo would need to perform initial exploratory studies to determine its basic pharmacokinetic and pharmacodynamic properties. These studies would typically involve:

-

In vitro assays: To understand the compound's mechanism of action and effective concentration range.

-

In vivo dose-ranging studies: To establish a safe and effective dose range in a relevant animal model.

-

Pharmacokinetic (PK) studies: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

-

Pharmacodynamic (PD) studies: To evaluate the biological effects of the compound in relation to its concentration.

Without access to at least preliminary data from such studies, any provided protocol or application note would be purely speculative and potentially unsafe for use in a research setting. It is recommended to consult internal documentation or the original source of the compound for any available information before commencing in vivo experiments.

No Information Available on SQ 31844 Administration in Animal Models

Despite a comprehensive search of publicly available scientific literature, no specific information was found regarding the administration, pharmacology, or mechanism of action of a compound designated SQ 31844 in animal models.

Efforts to retrieve data on experimental protocols, quantitative outcomes, or signaling pathways associated with this compound were unsuccessful. The search results did not yield any publications, technical datasheets, or regulatory documents that mention this specific compound.

This lack of information prevents the creation of the requested detailed Application Notes and Protocols, including data tables and diagrams. The designation "this compound" may refer to an internal compound code not yet disclosed in public research, a misidentified compound, or a substance that has not been the subject of published scientific investigation.

Researchers, scientists, and drug development professionals seeking information on this compound are advised to consult internal documentation, proprietary databases, or contact the originating institution that has designated this compound for further details. Without primary data, it is not possible to provide the requested guidance on its administration in animal models.

Application Notes and Protocols for the Analytical Detection of Novel Small Molecule Compounds (Adapted for SQ 31844)

Disclaimer: As of November 2025, specific public information regarding the chemical structure, properties, and established analytical methods for a compound designated "SQ 31844" is unavailable. The following application notes and protocols are therefore provided as a generalized framework based on established methodologies for the analysis of small molecule drug candidates. Researchers and scientists must validate these methods for the specific characteristics of this compound once its properties are known.

Introduction

The development of robust and reliable analytical methods is critical for the characterization, quantification, and quality control of new chemical entities in various stages of drug development. This document provides detailed protocols for the detection and quantification of novel small molecule compounds, using "this compound" as a placeholder, in typical sample matrices. The methodologies described include High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), which are commonly employed for their sensitivity, specificity, and accuracy.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the quantification and purity assessment of this compound in bulk drug substance and simple formulations.

Experimental Protocol

1.1.1. Instrumentation and Materials

-

HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

-

Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

HPLC-grade acetonitrile, methanol, and water.

-

Analytical grade buffers (e.g., ammonium acetate, phosphate).

-

Volumetric flasks, pipettes, and autosampler vials.

1.1.2. Chromatographic Conditions A reversed-phase HPLC method with UV detection is a standard approach for the analysis of many organic small molecules.[1][2]

| Parameter | Condition |

| Column | C18, 4.6 mm x 150 mm, 5 µm |

| Mobile Phase | A: 20 mM Ammonium Acetate (pH 4.0)B: Acetonitrile |

| Gradient | Isocratic: 60:40 (A:B) or a linear gradient depending on sample complexity |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| UV Detection | 254 nm (or the λmax of this compound) |

| Run Time | 10 minutes |

1.1.3. Standard and Sample Preparation

-

Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of a suitable solvent (e.g., methanol or a mixture of mobile phase).

-

Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Sample Preparation: Dissolve the sample containing this compound in the same solvent as the standards to achieve a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

Data Presentation

Table 1: HPLC Method Validation Parameters (Example Data)

| Parameter | Result |

| Linearity (R²) (20-300 µg/mL) | > 0.999 |

| Limit of Detection (LOD) | 0.5 µg/mL |

| Limit of Quantification (LOQ) | 1.5 µg/mL |

| Intra-day Precision (%RSD) | < 2% |

| Inter-day Precision (%RSD) | < 3% |

| Accuracy (% Recovery) | 98 - 102% |

Experimental Workflow Diagram

Caption: HPLC experimental workflow for the analysis of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This method is highly sensitive and selective, making it ideal for quantifying low concentrations of this compound in complex biological matrices such as plasma or urine.[3][4]

Experimental Protocol

2.1.1. Instrumentation and Materials

-

LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source.

-

UPLC/HPLC system.

-

Reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

LC-MS grade solvents (acetonitrile, methanol, water) and additives (formic acid, ammonium formate).

-

Internal standard (IS): a structurally similar molecule or a stable isotope-labeled version of this compound.

-

Solid-phase extraction (SPE) cartridges or protein precipitation reagents.

2.1.2. LC-MS/MS Conditions

| Parameter | Condition |

| Column | C18, 2.1 mm x 50 mm, 1.8 µm |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Ionization Mode | ESI Positive or Negative (to be determined for this compound) |

| MRM Transitions | This compound: [M+H]⁺ → Product Ion 1 (Quantifier), [M+H]⁺ → Product Ion 2 (Qualifier)Internal Standard: [M+H]⁺ → Product Ion |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

2.1.3. Sample Preparation (from Plasma)

-

Protein Precipitation: To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.

-

Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 14,000 rpm for 10 minutes.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).

-

Injection: Inject the reconstituted sample into the LC-MS/MS system.

Data Presentation

Table 2: LC-MS/MS Method Validation Parameters for this compound in Plasma (Example Data)

| Parameter | Result |

| Linearity (R²) (0.1-500 ng/mL) | > 0.995 |

| Limit of Detection (LOD) | 0.05 ng/mL |

| Limit of Quantification (LOQ) | 0.1 ng/mL |

| Intra-day Precision (%RSD) | < 10% |

| Inter-day Precision (%RSD) | < 12% |

| Accuracy (% Bias) | -10% to +10% |

| Matrix Effect | 85 - 115% |

| Recovery | > 80% |

Signaling Pathway/Logical Relationship Diagram

As the mechanism of action for this compound is unknown, a generalized diagram illustrating a hypothetical drug-target interaction and its downstream signaling is provided.

Caption: Hypothetical signaling pathway for this compound.

Conclusion

The HPLC-UV and LC-MS/MS methods outlined in these application notes provide a robust starting point for the analytical detection and quantification of novel small molecule compounds like this compound. The HPLC method is well-suited for analyzing samples with higher concentrations, such as in drug substance and formulation development. The LC-MS/MS method offers the high sensitivity and selectivity required for bioanalytical studies in complex matrices. It is imperative that these general protocols are thoroughly optimized and validated for the specific physicochemical properties of this compound and the intended sample matrix to ensure data of the highest quality and reliability.

References

Application Note: High-Throughput Screening for Inhibitors of Kinase X Using SQ 31844 as a Control Compound

Disclaimer

The compound "SQ 31844" is not found in publicly available scientific literature. Therefore, this document provides a representative application note and protocol for a hypothetical compound, this compound, presented as a selective inhibitor of the fictional "Kinase X." The data, signaling pathways, and protocols are illustrative examples based on common practices in high-throughput screening for kinase inhibitors.

Introduction

Kinase X is a serine/threonine kinase that has been identified as a critical component of the MAPK/ERK signaling pathway, with aberrant activity implicated in the progression of several cancers. As a key node in this pathway, Kinase X represents a promising therapeutic target for the development of novel anti-cancer agents. This application note describes a robust and automated high-throughput screening (HTS) assay for the identification of small molecule inhibitors of Kinase X. The assay is a luminescence-based kinase assay that measures the amount of ATP remaining in the solution following a kinase reaction. The potent and selective Kinase X inhibitor, this compound, is used as a control compound to demonstrate the assay's performance and suitability for HTS.

Signaling Pathway

Caption: Role of Kinase X and this compound in the MAPK/ERK pathway.

Experimental Workflow

Caption: High-throughput screening workflow for Kinase X inhibitors.

Materials and Methods

Materials

-

Enzyme: Recombinant human Kinase X (C-terminal His-tag)

-

Substrate: Myelin basic protein (MBP)

-

ATP: Adenosine 5'-triphosphate

-

Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20

-

Detection Reagent: Kinase-Glo® Luminescent Kinase Assay (Promega)

-

Compound: this compound (10 mM stock in DMSO)

-

Plates: 384-well white, low-volume, flat-bottom polystyrene plates (Corning)

-

Instrumentation:

-

Echo® 525 Acoustic Liquid Handler (Labcyte)

-

Multidrop™ Combi Reagent Dispenser (Thermo Fisher Scientific)

-

PHERAstar® FSX Microplate Reader (BMG LABTECH)

-

Protocol: HTS for Kinase X Inhibitors

-

Compound Plating:

-

A 10 mM stock of this compound (for control wells) and library compounds in DMSO are serially diluted to create a dose-response plate.

-

Using an Echo® 525 Acoustic Liquid Handler, transfer 50 nL of compound from the source plate to the 384-well assay plate.

-

For control wells, transfer 50 nL of DMSO (for 0% inhibition) or 50 nL of a high concentration of this compound (for 100% inhibition).

-

-

Kinase Reaction:

-

Add 5 µL of Kinase X (2X final concentration) in assay buffer to each well using a Multidrop™ Combi dispenser.

-

Incubate for 15 minutes at room temperature.

-

Initiate the kinase reaction by adding 5 µL of a substrate/ATP mix (2X final concentration of MBP and ATP) to each well.

-

Incubate for 60 minutes at room temperature.

-

-

Signal Detection:

-

Stop the reaction and generate a luminescent signal by adding 10 µL of Kinase-Glo® reagent to each well.

-

Incubate for 10 minutes at room temperature to allow the signal to stabilize.

-

Measure luminescence using a PHERAstar® FSX microplate reader with an integration time of 0.5 seconds per well.

-

-

Data Analysis:

-

Normalize the data using the 0% and 100% inhibition controls.

-

Plot the normalized data as a function of compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.

-

Results

Table 1: Dose-Response of this compound on Kinase X Activity

| Concentration (nM) | % Inhibition |

| 10000 | 98.5 |

| 3000 | 97.2 |

| 1000 | 95.1 |

| 300 | 88.4 |

| 100 | 75.3 |

| 30 | 52.1 |

| 10 | 28.9 |

| 3 | 10.2 |

| 1 | 2.5 |

| 0 | 0 |

| IC50 (nM) | 28.7 |

Table 2: Selectivity Profile of this compound against a Panel of Related Kinases

| Kinase | IC50 (nM) |

| Kinase X | 28.7 |

| Kinase A | > 10,000 |

| Kinase B | 1,250 |

| Kinase C | > 10,000 |

| Kinase D | 8,760 |

| MEK1 | > 10,000 |

| ERK2 | > 10,000 |

Table 3: Assay Performance Metrics

| Parameter | Value |

| Z'-factor | 0.82 |

| Signal-to-Background | 15.6 |

| CV (%) for Controls | < 5% |

Conclusion

The described luminescence-based assay provides a robust and reliable method for the high-throughput screening of Kinase X inhibitors. The assay demonstrates excellent performance metrics, with a Z'-factor of 0.82, indicating a large separation between the positive and negative controls and low data variability. The control compound, this compound, exhibits potent inhibition of Kinase X with an IC50 of 28.7 nM and displays high selectivity against other kinases in the panel. This validated HTS assay is suitable for screening large compound libraries to identify novel and selective inhibitors of Kinase X for further drug development.

Application Notes and Protocols for SQ 31844: Information Not Available

Despite a comprehensive search of publicly available scientific literature, chemical databases, and research publications, no specific information regarding the experimental design for target validation of a compound designated "SQ 31844" could be found.

Extensive searches were conducted to identify the mechanism of action, relevant signaling pathways, and established experimental protocols associated with "this compound." These searches yielded no pertinent results, suggesting that "this compound" may be an internal development code for a compound that has not yet been disclosed in public-facing scientific literature. The information necessary to generate detailed application notes, experimental protocols, and data visualizations as requested is therefore not available in the public domain.

To fulfill the user's request, information regarding the following would be required:

-

Compound Identity and Target: The chemical structure of this compound and its intended biological target(s).

-

Mechanism of Action: How this compound interacts with its target and modulates its activity.

-

Signaling Pathways: The cellular signaling cascades affected by the modulation of the target.

-

Experimental Data: Existing in vitro and in vivo data, including but not limited to, IC50/EC50 values, binding affinities, and cellular assay results.

-

Established Protocols: Previously used methods for assessing the compound's efficacy and target engagement.

Without this foundational information, it is not possible to provide the requested detailed application notes and protocols. Should information on this compound become publicly available, a comprehensive response could be generated.

Application Notes and Protocols for the Safe Handling and Disposal of Novel Squalene Synthase Inhibitors (Exemplified by SQ 31844)

Disclaimer: Specific safety and handling data for the compound designated as SQ 31844 is not publicly available. Therefore, this document provides a general framework for the safe handling and disposal of a novel or uncharacterized squalene synthase inhibitor. Researchers must conduct a thorough, compound-specific risk assessment and consult their institution's Environmental Health and Safety (EHS) department before commencing any work. Treat all new chemical entities as potentially hazardous.

Introduction

Squalene synthase is a key enzyme in the cholesterol biosynthesis pathway, catalyzing the first committed step toward sterol synthesis.[1][2] Inhibitors of this enzyme are of significant interest in the development of new therapies for hypercholesterolemia.[2][3] As with any novel chemical entity, the safe handling and disposal of new squalene synthase inhibitors are of paramount importance to protect researchers and the environment. This document outlines general protocols and best practices for working with such compounds in a research and development setting.

Hazard Identification and Risk Assessment

Given the absence of specific toxicological data, a precautionary approach is mandatory. The potential hazards of a novel squalene synthase inhibitor should be considered high until proven otherwise.

2.1. Physicochemical and Toxicological Data (Template)

Researchers should aim to populate a table similar to the one below with data from literature, computational predictions, or experimental determination.

| Property | Value | Data Source |

| Chemical Identity | ||

| IUPAC Name | To be determined | e.g., Supplier, CRO |

| CAS Number | To be determined | e.g., Supplier, CRO |

| Molecular Formula | To be determined | e.g., Supplier, CRO |

| Molecular Weight | To be determined | e.g., Supplier, CRO |

| Physical Properties | ||

| Appearance | e.g., White to off-white solid | Internal testing |

| Solubility | e.g., Soluble in DMSO, ethanol | Internal testing |

| Melting Point | To be determined | Internal testing |

| Boiling Point | To be determined | Internal testing |

| Toxicological Data | ||

| Acute Toxicity (LD50) | Assume high toxicity until known | Literature, CRO |

| Skin Corrosion/Irritation | Assume irritant until known | Literature, CRO |

| Eye Damage/Irritation | Assume irritant until known | Literature, CRO |

| Mutagenicity | To be determined | Literature, CRO |

| Carcinogenicity | To be determined | Literature, CRO |

Safe Handling Protocols

3.1. Personal Protective Equipment (PPE)

A standard PPE ensemble for handling potent, uncharacterized compounds includes:

-

Gloves: Double-gloving with nitrile gloves is recommended.

-

Eye Protection: Safety glasses with side shields or chemical splash goggles.

-

Lab Coat: A buttoned lab coat should be worn at all times.

-

Respiratory Protection: For handling powders or creating aerosols, a fit-tested N95 respirator or a higher level of respiratory protection may be necessary, as determined by a risk assessment.

3.2. Engineering Controls

-

Ventilation: All handling of the solid compound and concentrated solutions should be performed in a certified chemical fume hood.

-

Containment: Use of a glove box may be warranted for highly potent compounds or for procedures with a high risk of aerosol generation.

3.3. General Handling Practices

-

Avoid inhalation of dust and aerosols.

-

Prevent contact with skin and eyes.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the laboratory.

Experimental Protocols

4.1. General Workflow for In Vitro Screening

The following diagram illustrates a typical workflow for the initial in vitro screening of a novel squalene synthase inhibitor.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Inactivity of Small Molecule Inhibitors

Topic: SQ 31844 Not Showing Activity in Assays

Disclaimer: No specific information regarding a molecule designated "this compound" is publicly available in the reviewed scientific literature. The following technical support guide is a generalized framework designed to assist researchers in troubleshooting the lack of activity of any novel or uncharacterized small molecule inhibitor, using "this compound" as a placeholder.

This guide provides frequently asked questions (FAQs), troubleshooting advice, and standardized protocols to help researchers, scientists, and drug development professionals systematically investigate why a compound may not be showing the expected activity in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common reasons a small molecule inhibitor like this compound might show no activity in a biochemical assay?

There are several potential reasons for a lack of activity in a biochemical assay:

-

Compound-Related Issues: The compound may have poor solubility in the assay buffer, may have degraded during storage or handling, or could be impure.

-

Assay Condition Issues: The assay conditions, such as pH, temperature, or incubation time, may not be optimal. The concentration of the enzyme or substrate might also be inappropriate.[1]

-

Target Protein Issues: The target protein may be inactive, or the inhibitor might not be effective against the specific isoform or construct of the protein being used.

-

Mechanism of Inhibition: The inhibitor may have a mechanism of action (e.g., uncompetitive) that is not detectable under the chosen assay conditions.

Q2: Why might a compound be active in a biochemical assay but show no activity in a cell-based assay?

This is a common challenge in drug discovery. Several factors can contribute to this discrepancy:

-

Cell Permeability: The compound may not be able to cross the cell membrane to reach its intracellular target.[2]

-

Compound Stability: The compound could be rapidly metabolized by the cells or be unstable in the cell culture medium.[2]

-

Efflux Pumps: The compound might be actively transported out of the cell by efflux pumps.

-

Off-Target Effects: In a cellular context, the compound might interact with other molecules that mask its intended effect.[3]

-

High ATP Concentration: In the case of kinase inhibitors, the high intracellular concentration of ATP can outcompete the inhibitor for binding to the target.

Q3: What initial checks should I perform if this compound is not showing activity?

Start with the simplest explanations:

-

Confirm Identity and Purity: Verify the identity and purity of the compound stock, ideally by an analytical method like LC-MS or NMR.

-

Check Solubility: Visually inspect the compound in your assay buffer for any precipitation. Perform a formal solubility test if necessary.

-

Review Protocol: Double-check all steps of your experimental protocol, including reagent concentrations, incubation times, and instrument settings.[4]

-

Positive Control: Ensure that a known inhibitor (positive control) for your target is working as expected in the assay.[2] This confirms that the assay itself is performing correctly.

-

Vehicle Control: Confirm that the vehicle (e.g., DMSO) is not affecting the assay at the concentration used.

Troubleshooting Guide: this compound Inactivity

Part 1: No Activity in a Biochemical Assay

If this compound is inactive in a biochemical assay, a systematic approach is needed to pinpoint the cause. The following table outlines potential causes and troubleshooting steps.

| Potential Cause | Troubleshooting Steps | Expected Outcome |

| Compound Insolubility | Perform a solubility test. Try different solvents or add a small percentage of a co-solvent. | The compound should be fully dissolved in the assay buffer at the tested concentrations. |

| Compound Degradation | Prepare a fresh stock of the compound. Check for degradation using analytical methods (e.g., LC-MS). | A freshly prepared, undegraded compound should be used for the assay. |

| Incorrect Compound Concentration | Verify the concentration of your stock solution. Perform a serial dilution and test a wide range of concentrations. | A clear dose-response curve should be observed if the compound is active. |

| Suboptimal Assay Conditions | Optimize assay parameters such as buffer pH, temperature, and incubation time. Vary the enzyme and substrate concentrations. | Optimized conditions should provide a robust and reproducible assay window. |

| Inactive Target Protein | Test the activity of the target protein using a known substrate and, if available, a positive control inhibitor. | The protein should exhibit the expected enzymatic activity. |

| Assay Interference | Run the assay in the absence of the enzyme to check for compound interference with the detection method (e.g., fluorescence quenching). | The compound should not interfere with the assay readout in the absence of the target. |

Part 2: No Activity in a Cell-Based Assay

If this compound is active in a biochemical assay but not in a cell-based assay, the focus shifts to cellular factors.

| Potential Cause | Troubleshooting Steps | Expected Outcome |

| Poor Cell Permeability | Use a cell permeability assay (e.g., PAMPA) or computational modeling to predict permeability.[2] | The compound should demonstrate sufficient permeability to reach its intracellular target. |

| Compound Efflux | Co-incubate with known efflux pump inhibitors (e.g., verapamil) to see if activity is restored. | Increased intracellular accumulation and activity of the compound. |

| Metabolic Instability | Incubate the compound with liver microsomes or in cell culture media and measure its stability over time using LC-MS. | The compound should have sufficient stability over the course of the experiment. |

| Target Not Expressed or Engaged | Confirm target expression in your cell line using Western blot or qPCR. Perform a target engagement assay (e.g., CETSA).[3] | The target protein should be expressed, and the compound should bind to it in the cellular environment. |

| Off-Target Effects | Use a structurally unrelated inhibitor of the same target to see if the phenotype is replicated.[5] | A similar phenotype with a different inhibitor suggests the original observation is on-target. |

| Incorrect Cell Health or Density | Ensure cells are healthy, within a low passage number, and seeded at an optimal density.[6][7] | Healthy, properly cultured cells are essential for reproducible results. |

Experimental Protocols

Protocol 1: Basic Solubility Assessment

-

Preparation: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO).

-

Dilution: Dilute the stock solution into your assay buffer to the highest concentration you plan to test.

-

Observation: Vortex the solution and let it stand at room temperature for 15-20 minutes.

-

Inspection: Visually inspect the solution against a dark background for any signs of precipitation or cloudiness. A clear solution indicates good solubility at that concentration.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

-

Cell Treatment: Treat intact cells with this compound at various concentrations. Include a vehicle control (e.g., DMSO).[3]

-

Heating: Heat the cell lysates at a range of temperatures (e.g., 40°C to 70°C).[3]

-